molecular formula C11H16N2 B1594663 N-cyclohexylpyridin-4-amine CAS No. 34844-87-6

N-cyclohexylpyridin-4-amine

Cat. No. B1594663
CAS RN: 34844-87-6
M. Wt: 176.26 g/mol
InChI Key: WDRQQCOWXCWKGZ-UHFFFAOYSA-N
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Description

N-cyclohexylpyridin-4-amine is a chemical compound with the CAS Number: 34844-87-6 . It has a molecular weight of 176.26 and its IUPAC name is N-cyclohexyl-4-pyridinamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for N-cyclohexylpyridin-4-amine is 1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h6-10H,1-5H2,(H,12,13) . This indicates that it has a cyclohexyl group attached to the 4-position of a pyridine ring .


Physical And Chemical Properties Analysis

N-cyclohexylpyridin-4-amine is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Catalytic Applications

N-cyclohexylpyridin-4-amine derivatives have been synthesized with high efficiency in the presence of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This process operates under solvent-free conditions at room temperature, indicating potential for sustainable and green chemistry applications (Ghorbani‐Vaghei & Amiri, 2014).

Synthesis of Herbicides

A modified cascade cyclization of fluoroalkyl alkynylimines with primary amines enabled the synthesis of 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This method allowed access to picolinic acids with specific substituents that were previously unattainable via traditional cross-coupling chemistry (Johnson et al., 2015).

Pharmaceutical and Fine-Chemical Industries

N-functionalized amines, which include derivatives of N-cyclohexylpyridin-4-amine, are crucial in the pharmaceutical and fine-chemical industries as building blocks for bioactive molecules. Fermentation and enzyme catalysis have been employed to produce N-alkylated, N-hydroxylated, N-acylated, and other N-functionalized amines, highlighting the importance of microbial engineering in sustainable manufacturing (Mindt et al., 2020).

Production of Amines

Graphene-based catalysts, including those potentially utilizing N-cyclohexylpyridin-4-amine, have shown significant promise in the reduction of nitro compounds to amines. These catalysts are advantageous due to their high catalytic prowess and recovery, crucial for environmental concerns related to toxic nitro contaminants (Nasrollahzadeh et al., 2020).

Safety And Hazards

The safety information for N-cyclohexylpyridin-4-amine includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for N-cyclohexylpyridin-4-amine are not available, there are general future directions for the field of heterocyclic compounds. These include simplifying the design and synthetic process, streamlining and standardizing the self-assembly procedure, and broadening the horizon of potential applications .

properties

IUPAC Name

N-cyclohexylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h6-10H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRQQCOWXCWKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342648
Record name N-cyclohexylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexylpyridin-4-amine

CAS RN

34844-87-6
Record name N-Cyclohexyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34844-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-cyclohexylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JA Jarusiewicz, JY Jeon, MC Connelly, Y Chen… - ACS …, 2017 - ACS Publications
Profiling of the kinase-binding capabilities of an aminopyrimidine analogue detected in a cellular screen of the St. Jude small-molecule collection led to the identification of a novel …
Number of citations: 11 pubs.acs.org
M Pichowicz, S Crumpler, E McDonald, J Blagg - Tetrahedron, 2010 - Elsevier
4-Amino-3,5-dihalopyridines have been efficiently prepared via microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines using 1–1.1equiv of primary and …
Number of citations: 11 www.sciencedirect.com

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